5-(2-chloroethyl)-1H-pyridin-2-one
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Overview
Description
5-(2-chloroethyl)-1H-pyridin-2-one is a heterocyclic organic compound that features a pyridinone ring substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-1H-pyridin-2-one typically involves the reaction of 2-pyridone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroethyl)-1H-pyridin-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include 5-(2-azidoethyl)-1H-pyridin-2-one, 5-(2-thioethyl)-1H-pyridin-2-one, and 5-(2-alkoxyethyl)-1H-pyridin-2-one.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydropyridine derivatives.
Scientific Research Applications
5-(2-chloroethyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloroethyl)-1H-pyridin-2-one involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This alkylation can disrupt normal cellular processes, making the compound useful in cancer research and chemotherapy.
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: Another alkylating agent with similar reactivity.
5-(2-bromoethyl)-1H-pyridin-2-one: A bromine analog with similar chemical properties.
5-(2-iodoethyl)-1H-pyridin-2-one: An iodine analog with enhanced reactivity due to the larger atomic radius of iodine.
Uniqueness
5-(2-chloroethyl)-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of specific biochemical pathways.
Properties
Molecular Formula |
C7H8ClNO |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
CMZLNCGVWNPVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CCCl |
Origin of Product |
United States |
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